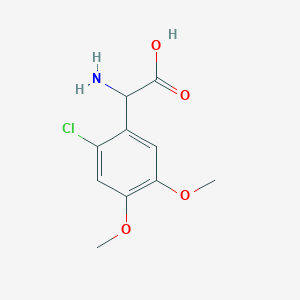

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine is an organic compound characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups

Méthodes De Préparation

The synthesis of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4,5-dimethoxybenzaldehyde.

Reaction with Glycine: The aldehyde group of 2-chloro-4,5-dimethoxybenzaldehyde is reacted with glycine in the presence of a suitable catalyst to form the desired product.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Applications De Recherche Scientifique

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine can be compared with similar compounds such as:

2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine: This compound has a similar structure but lacks the glycine moiety.

2-(2-Chloro-4,5-dimethoxyphenyl)trimethylsilane: This compound contains a trimethylsilane group instead of the glycine moiety.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has a triazine ring instead of the glycine moiety.

Activité Biologique

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article synthesizes the available research on its biological activity, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring with two methoxy groups and a glycine moiety. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.69 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate receptor or enzyme activity, impacting various biochemical pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Modulation : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies

- Neurotransmission Effects : In a study examining the effects of glycine transporter inhibitors, it was found that compounds similar to this compound could prolong glycine neurotransmission by inhibiting reuptake mechanisms. This suggests potential applications in treating neurological disorders .

- Anti-inflammatory Properties : Another study highlighted the compound's potential anti-inflammatory effects through modulation of cytokine expression in cellular models .

Antioxidant Activity

Research indicates that compounds structurally similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases.

Table 2: Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Neurotransmission | Prolongs glycine signaling |

| Anti-inflammatory | Decreases cytokine levels |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in the phenyl ring substitutions (e.g., methoxy and chloro groups) significantly influence its potency and selectivity against specific targets.

- Methoxy Groups : The presence of electron-donating methoxy groups enhances the compound's ability to interact with biological targets effectively .

- Chloro Substitution : The chloro group plays a critical role in modulating the compound's lipophilicity and receptor binding affinity.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Additional Methoxy | Increased potency |

| Chloro Group Removal | Decreased receptor affinity |

Propriétés

IUPAC Name |

2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPGOBUNLVTOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.